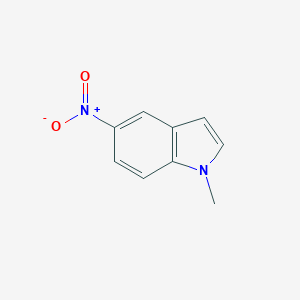

1-Methyl-5-nitro-1H-indole

概要

説明

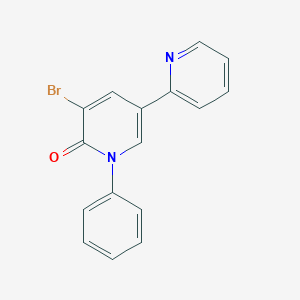

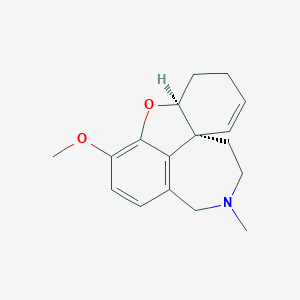

1-Methyl-5-nitro-1H-indole is a derivative of the indole compound, which is an important structure in organic chemistry and pharmacology. Indoles contain a benzene ring fused to a pyrrole ring and are prevalent in a wide array of natural and synthetic compounds. The specific nitration at the 5-position introduces unique chemical properties, making it significant for various chemical reactions and studies.

Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-1H-indole derivatives typically involves the direct, room-temperature electrochemical reduction of substituted o-nitrostyrenes. This process occurs at carbon cathodes in specific solvents with appropriate supporting electrolytes and in the presence of proton donors (Du, Brosmer, & Peters, 2011). Another method involves one-pot three-component reactions under room temperature, using certain Lewis acid catalysts (Bhat, Dar, Ahmad, & Khan, 2017).

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indole derivatives can be characterized by various spectroscopic techniques including X-ray diffraction, FTIR, FT-Raman, and NMR analysis. These analyses confirm the planarity of the indole ring and provide detailed information on intermolecular interactions, such as hydrogen bonding and crystal packing (Errossafi et al., 2015).

Chemical Reactions and Properties

1-Methyl-5-nitro-1H-indole engages in various chemical reactions including nucleophilic addition reactions, electrophilic substitutions, and cycloadditions. These reactions are influenced by the nitro group at the 5-position, which significantly alters the reactivity of the indole ring (Pelkey, Barden, & Gribble, 1999).

科学的研究の応用

-

Pharmaceutical Applications

- Field : Medicinal Chemistry .

- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

- Results : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated.

-

Industrial Applications

- Field : Industrial Chemistry .

- Application : Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Methods : Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

-

Research Applications

- Field : Biochemistry .

- Application : 5-Nitroindole is used as a reactant for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, Protein Kinase Inhibitors, antiproliferative agents, and Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) .

-

Antiviral Activity

- Field : Virology .

- Application : Indole derivatives have shown potential as antiviral agents .

- Results : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

-

Protein Kinase Inhibitors

-

Tubulin Polymerization Inhibitors

-

Protein Kinase C Theta (PKCθ) Inhibitors

-

Tubulin Polymerization Inhibitors

-

Peptide-mimetic Protease-activated Receptor-1 (PAR-1) Antagonists

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQSCHRKSBGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184021 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-indole | |

CAS RN |

29906-67-0 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)